2-Amino-2-benzyl-3-phenylpropanoic acid hydrochloride
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Overview
Description
2-Amino-2-benzyl-3-phenylpropanoic acid hydrochloride is an organic compound with the molecular formula C16H18ClNO2 and a molecular weight of 291.77 g/mol . This compound is a derivative of phenylalanine, an essential amino acid, and is often used in research settings for its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-benzyl-3-phenylpropanoic acid hydrochloride typically involves the reaction of benzylamine with phenylacetic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction . The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-benzyl-3-phenylpropanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones, while reduction can produce benzyl alcohols .
Scientific Research Applications
2-Amino-2-benzyl-3-phenylpropanoic acid hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-2-benzyl-3-phenylpropanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways . The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-3-phenylpropanoic acid: This compound is structurally similar but has a methyl group instead of a benzyl group.
Phenylalanine: The parent compound, which lacks the additional benzyl group.
Uniqueness
2-Amino-2-benzyl-3-phenylpropanoic acid hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both benzyl and phenyl groups enhances its ability to participate in a variety of chemical reactions and interact with biological targets .
Properties
IUPAC Name |
2-amino-2-benzyl-3-phenylpropanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2.ClH/c17-16(15(18)19,11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14;/h1-10H,11-12,17H2,(H,18,19);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKSDQPARICDTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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